
PF-562271 hydrochloride off-target effects on
CDKs and Fyn

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705 Get Quote

Technical Support Center: PF-562271
Hydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of PF-562271
hydrochloride on Cyclin-Dependent Kinases (CDKs) and the tyrosine kinase Fyn.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-562271 hydrochloride?

A1: PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal

Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4]

[5][6] It exhibits high selectivity for FAK over Pyk2.[1][2][4][5][6]

Q2: What are the known off-target effects of PF-562271 on CDKs?

A2: While PF-562271 shows high selectivity against most kinases, it has been observed to

inhibit some Cyclin-Dependent Kinase (CDK) complexes in recombinant enzyme assays.[4][7]

[8] Specifically, it has been shown to inhibit CDK1/Cyclin B, CDK2/Cyclin E, CDK3/Cyclin E,

and CDK5/p35 with IC50 values in the nanomolar range.[4][7][9]

Q3: How significant is the off-target activity of PF-562271 on CDKs in a cellular context?
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A3: Despite the biochemical inhibitory activity against CDKs, higher concentrations of PF-

562271 (in the micromolar range) and prolonged exposure (e.g., 48 hours) are required to

observe effects on cell cycle progression in cell-based assays.[7][9] This suggests that the off-

target effects on CDKs may be less pronounced in a cellular environment compared to in vitro

kinase assays.

Q4: What is the inhibitory activity of PF-562271 against Fyn kinase?

A4: PF-562271 is a much less potent inhibitor of Fyn compared to its primary target, FAK. One

study reported an IC50 value of 277 nM for Fyn, indicating significantly lower activity compared

to its potent inhibition of FAK (IC50 of 1.5 nM).[10]

Q5: How can I minimize the risk of misinterpreting data due to off-target effects?

A5: To minimize misinterpretation, it is crucial to:

Use the lowest effective concentration of PF-562271 that inhibits FAK phosphorylation

without significantly affecting off-targets.

Employ orthogonal approaches, such as using a structurally different FAK inhibitor or genetic

knockdown of FAK (e.g., siRNA or CRISPR), to validate that the observed phenotype is

indeed due to FAK inhibition.[10]

Perform control experiments to assess the effect of the compound on cell cycle progression

to monitor for significant CDK inhibition.
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Observed Problem Potential Cause Suggested Solution

Unexpected cell cycle arrest or

changes in cell proliferation at

low concentrations.

This could be due to the off-

target inhibition of CDKs,

particularly in cell lines highly

sensitive to CDK activity

modulation.

1. Perform a dose-response

experiment and correlate the

phenotype with the inhibition of

FAK phosphorylation (p-FAK

Y397) and a cell cycle marker

(e.g., Cyclin D1 levels or Rb

phosphorylation). 2. Use a

more selective FAK inhibitor as

a control, if available. 3.

Confirm the phenotype with

FAK siRNA to ensure it is an

on-target effect.

Phenotype is not rescued by

FAK knockdown.

The observed effect may be

due to the inhibition of an off-

target kinase like Pyk2, CDKs,

or Fyn, or a completely

different, unidentified off-target.

1. Consider the expression

levels and importance of Pyk2,

CDKs, and Fyn in your

experimental model. 2.

Perform a broader kinase

inhibitor screen to identify

other potential targets. 3. If

Fyn inhibition is suspected,

test for downstream effects on

Src family kinase signaling.

Inconsistent results between

biochemical and cell-based

assays.

This is a common challenge

with kinase inhibitors.[8]

Factors such as cell

permeability, intracellular ATP

concentrations, and the

presence of scaffolding

proteins can influence inhibitor

activity in a cellular context.

1. Ensure the cell-based assay

is optimized to measure the

specific downstream signaling

of the target kinase. 2. Verify

target engagement in cells

using methods like Western

blotting for phospho-FAK. 3.

Consider using cell-based

target engagement assays like

NanoBRET® for a more direct

measure of intracellular

inhibitor binding.[11]
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Observed effects on cellular

processes regulated by Src

family kinases.

Although PF-562271 is less

potent against Fyn, at higher

concentrations, it may inhibit

this Src family kinase, leading

to confounding results.[10]

1. Perform a dose-response

analysis and compare the

concentration required to see

the phenotype with the known

IC50 for Fyn. 2. Use a

selective Src family kinase

inhibitor (e.g., PP2) as a

control to differentiate between

FAK and Src family kinase-

mediated effects.[10]

Data Presentation
Table 1: Inhibitory Activity of PF-562271 Hydrochloride Against FAK, Pyk2, CDKs, and Fyn

Target Kinase IC50 (nM) Assay Type Reference(s)

FAK 1.5 Cell-free [2][3][4][5][6][9]

5 Cell-based (p-FAK) [2][3][4][7][9]

Pyk2 13-14 Cell-free [1][2][3][9]

CDK1/Cyclin B 58 Cell-free [4][9]

CDK2/Cyclin E 30 Cell-free [4][7][9]

CDK3/Cyclin E 47 Cell-free [4][9]

CDK5/p35
Not specified, but

noted as an off-target
Cell-free [7][9]

Fyn 277 Cell-free [10]

Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values

This protocol describes a general method for determining the half-maximal inhibitory

concentration (IC50) of PF-562271 against a purified kinase (e.g., FAK, CDK2/Cyclin E, or
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Fyn).

Materials:

Purified recombinant kinase (e.g., FAK, CDK2/Cyclin E, Fyn)

Kinase-specific substrate peptide

PF-562271 hydrochloride

ATP (at Km concentration for the specific kinase)

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)

DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Multi-well plates (e.g., 384-well)

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a 10-point serial dilution of PF-562271 hydrochloride in

DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid

solvent effects.

Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the purified kinase, and

the serially diluted PF-562271 or DMSO (as a vehicle control).

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor

to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide

and ATP.
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Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at

room temperature. The incubation time should be within the linear range of the reaction.

Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using

a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™

reagent to deplete the unused ATP, then add the Kinase Detection Reagent to convert the

generated ADP to ATP and produce a luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of

kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay to Assess FAK and Off-Target Inhibition

This protocol outlines a Western blot-based method to evaluate the on-target inhibition of FAK

and potential off-target effects on CDK-mediated signaling in a cellular context.

Materials:

Cell line of interest

Complete cell culture medium

PF-562271 hydrochloride

DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and blotting equipment

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Rb (Ser807/811),

anti-total Rb, anti-GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Procedure:

Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of PF-562271 (e.g., 0,

10, 100, 1000, 5000 nM) for the desired duration (e.g., 2-24 hours). Include a DMSO-only

vehicle control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize the protein amounts and separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.

Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to

the total protein levels. A dose-dependent decrease in p-FAK/total FAK indicates on-target

activity. A decrease in p-Rb/total Rb at higher concentrations may suggest off-target CDK

inhibition.
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Caption: FAK/Pyk2 Signaling and Inhibition by PF-562271.
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Caption: Off-Target Profile of PF-562271 Hydrochloride.
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Caption: Workflow for Investigating Off-Target Effects.
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Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1679705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679705?utm_src=pdf-body
https://www.benchchem.com/product/b1679705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679705?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-
inhibitor-2a-tumor-suppressor.com]

2. selleckchem.com [selleckchem.com]

3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-
562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. selleckchem.com [selleckchem.com]

6. selleckchem.com [selleckchem.com]

7. researchgate.net [researchgate.net]

8. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

9. medchemexpress.com [medchemexpress.com]

10. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation -
PMC [pmc.ncbi.nlm.nih.gov]

11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

To cite this document: BenchChem. [PF-562271 hydrochloride off-target effects on CDKs
and Fyn]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679705#pf-562271-hydrochloride-off-target-effects-
on-cdks-and-fyn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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